3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide
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Overview
Description
3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a tetrahydroimidazo[1,2-a]pyridine moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the tetrahydroimidazo[1,2-a]pyridine moiety. Key steps include:
Formation of Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetrahydroimidazo[1,2-a]pyridine Moiety: This involves cyclization reactions using appropriate precursors and catalysts.
Final Coupling: The final step is the coupling of the benzimidazole and tetrahydroimidazo[1,2-a]pyridine units using amide bond formation techniques, often employing reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydroimidazo[1,2-a]pyridine moiety may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their anti-parasitic properties.
Imidazo[1,2-a]pyridine Derivatives: Compounds like zolpidem, used as a sedative.
Uniqueness
What sets 3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide apart is its unique combination of the benzimidazole and tetrahydroimidazo[1,2-a]pyridine moieties
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide |
InChI |
InChI=1S/C22H21N5O2/c1-26-19-12-15(5-6-18(19)25-22(26)29)14-3-2-4-16(11-14)21(28)24-17-7-9-27-10-8-23-20(27)13-17/h2-6,8,10-12,17H,7,9,13H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
WMNKOBKIMIZAKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC(=CC=C3)C(=O)NC4CCN5C=CN=C5C4)NC1=O |
Origin of Product |
United States |
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